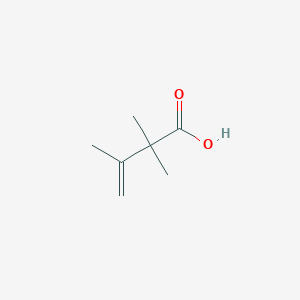

2,2,3-trimethylbut-3-enoic Acid

Description

2,2,3-Trimethylbut-3-enoic acid is a branched unsaturated carboxylic acid characterized by a but-3-enoic acid backbone (four-carbon chain with a carboxylic acid group at position 1 and a double bond at position 3). The compound features three methyl substituents: two at position 2 and one at position 3. This structural arrangement introduces steric hindrance and electronic effects that influence its physical properties (e.g., solubility, boiling point) and reactivity (e.g., acidity, conjugation).

Propriétés

IUPAC Name |

2,2,3-trimethylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)7(3,4)6(8)9/h1H2,2-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVHSAUMBGHOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbut-3-enoic Acid can be synthesized through multiple synthetic routes. One common method involves the reaction of 3-hydroxy-2,2,3-trimethylbutanoic acid ethyl ester with phosphorus oxychloride (POCl3) in the presence of pyridine, followed by hydrolysis with aqueous potassium hydroxide (KOH) in ethanol . The reaction conditions typically involve ambient temperature for the initial step and heating for the hydrolysis step.

Industrial Production Methods: Industrial production of 2,2,3-Trimethylbut-3-enoic Acid often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,3-Trimethylbut-3-enoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

2,2,3-Trimethylbut-3-enoic Acid has diverse applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of metabolic pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties

Mécanisme D'action

The mechanism of action of 2,2,3-Trimethylbut-3-enoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can influence cellular processes and metabolic pathways, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2,2,3-trimethylbut-3-enoic acid and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Double Bond Position |

|---|---|---|---|---|---|

| 2,2,3-Trimethylbut-3-enoic acid | Not available | C₇H₁₀O₂* | ~130.14† | 2×CH₃ (C2), 1×CH₃ (C3) | 3-enoic |

| 2,2-Dimethylbut-3-enoic acid | 10276-09-2 | C₆H₁₀O₂ | 114.14 | 2×CH₃ (C2) | 3-enoic |

| 2,3-Dimethylbut-2-enoic acid | 4411-97-6 | C₆H₁₀O₂ | 114.14 | 1×CH₃ (C2), 1×CH₃ (C3) | 2-enoic |

*Inferred formula based on substituents.

†Calculated molecular weight assuming C₇H₁₀O₂.

Key Observations:

Double Bond Position: The 3-enoic configuration in the target compound and 2,2-dimethylbut-3-enoic acid places the double bond farther from the carboxylic acid group, limiting conjugation effects. In contrast, 2,3-dimethylbut-2-enoic acid’s double bond (position 2) allows for partial conjugation with the -COOH group, likely lowering its pKa (increased acidity) .

Physicochemical Properties

While explicit data for 2,2,3-trimethylbut-3-enoic acid are unavailable, trends can be inferred:

- Acidity: The absence of conjugation in 3-enoic analogs suggests weaker acidity compared to 2-enoic derivatives. For example, 2,3-dimethylbut-2-enoic acid (pKa ~3-4) is expected to be more acidic than 2,2-dimethylbut-3-enoic acid (pKa ~4-5) .

- Solubility: Increased branching and hydrophobicity from methyl groups reduce water solubility. 2,2,3-Trimethylbut-3-enoic acid likely has lower aqueous solubility than its less-substituted analogs.

Activité Biologique

2,2,3-trimethylbut-3-enoic acid, also known as a branched-chain fatty acid, has garnered attention in the field of biochemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2,2,3-trimethylbut-3-enoic acid is with a distinctive branched structure that contributes to its reactivity and functional properties. This compound is characterized by a double bond in the alkene group and three methyl groups attached to the carbon chain, which influence its biological interactions.

Biological Activity Overview

Research indicates that 2,2,3-trimethylbut-3-enoic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

- Metabolic Effects : The compound is involved in metabolic processes and may influence lipid metabolism due to its fatty acid structure.

The mechanisms through which 2,2,3-trimethylbut-3-enoic acid exerts its biological effects include:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

- Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression related to inflammation and metabolism.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2,2,3-trimethylbut-3-enoic acid demonstrated significant inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated an MIC of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, showcasing its potential as a natural preservative or therapeutic agent.

Case Study 2: Anti-inflammatory Properties

In a controlled animal study assessing the anti-inflammatory effects of 2,2,3-trimethylbut-3-enoic acid, subjects treated with the compound showed a marked reduction in inflammatory markers compared to controls. The levels of cytokines such as IL-6 and TNF-alpha were significantly lower in treated groups after exposure to inflammatory stimuli.

Data Table

The following table summarizes key findings related to the biological activities of 2,2,3-trimethylbut-3-enoic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.